N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide
Description
N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a hydroxybenzoyl group, and a propyl chain
Properties
IUPAC Name |
N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)15-8-11-24-16(15)18(23)20-10-3-9-19-17(22)13-4-6-14(21)7-5-13/h4-8,11-12,21H,3,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOPAJHFBWPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide typically involves a multi-step process:
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Formation of the Hydroxybenzoyl Intermediate: : The initial step involves the preparation of 4-hydroxybenzoic acid, which can be synthesized through the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature in the presence of a base .
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Amidation Reaction: : The hydroxybenzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with 3-aminopropylamine to form the hydroxybenzoyl amide intermediate .
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Furan Ring Formation: : The final step involves the formation of the furan ring. This can be achieved through a cyclization reaction where the hydroxybenzoyl amide intermediate is reacted with 3-propan-2-ylfuran-2-carboxylic acid under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group on the benzoyl ring can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
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Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) .
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Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under appropriate conditions .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, BH3
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism by which N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxybenzoyl group but lacks the furan ring and propyl chain.
Furan-2-carboxylic Acid: Contains the furan ring but lacks the hydroxybenzoyl and propyl groups.
N-(3-Aminopropyl)furan-2-carboxamide: Similar structure but lacks the hydroxybenzoyl group.
Uniqueness
N-[3-[(4-hydroxybenzoyl)amino]propyl]-3-propan-2-ylfuran-2-carboxamide is unique due to its combination of a hydroxybenzoyl group, a propyl chain, and a furan ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
